molecular formula C16H24N2O4 B13782914 ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate CAS No. 6629-02-3

ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate

Cat. No.: B13782914
CAS No.: 6629-02-3
M. Wt: 308.37 g/mol
InChI Key: KKKHTSGQCNCGHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is a chemical compound with a complex structure that includes both carbamate and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate typically involves a multi-step process. One common method includes the reaction of ethyl carbamate with an appropriate aldehyde and dichlorophosphite in benzene, followed by hydrolysis . The reaction conditions often require cooling the mixture to below 10°C, followed by refluxing and subsequent purification steps such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are less commonly disclosed due to proprietary reasons.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbamate or phenyl groups, using reagents like alkyl halides or amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate or phenyl derivatives .

Scientific Research Applications

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The phenyl group may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-(N-ethoxycarbonylamino)phenylmethylphosphonate: Similar in structure but contains a phosphonate group instead of a carbamate.

    Ethyl N-[1-(ethoxycarbonylamino)propan-2-yl]carbamate: Similar but lacks the phenyl group.

Uniqueness

Ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate is unique due to its combination of carbamate and phenyl groups, which confer specific chemical properties and biological activities. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

CAS No.

6629-02-3

Molecular Formula

C16H24N2O4

Molecular Weight

308.37 g/mol

IUPAC Name

ethyl N-[1-(ethoxycarbonylamino)-2-methylpropan-2-yl]-N-phenylcarbamate

InChI

InChI=1S/C16H24N2O4/c1-5-21-14(19)17-12-16(3,4)18(15(20)22-6-2)13-10-8-7-9-11-13/h7-11H,5-6,12H2,1-4H3,(H,17,19)

InChI Key

KKKHTSGQCNCGHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCC(C)(C)N(C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.